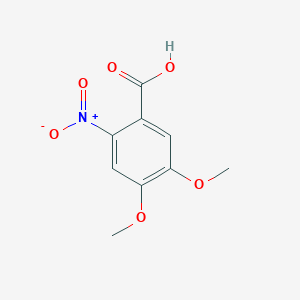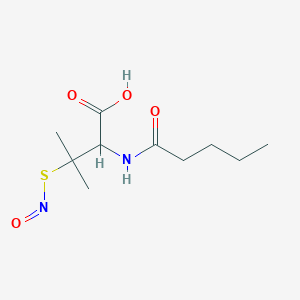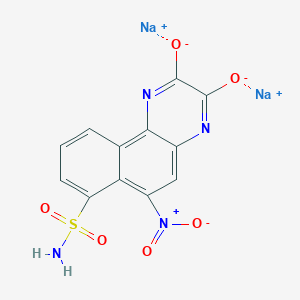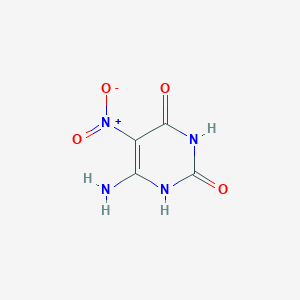![molecular formula C₁₄H₁₀N₂Na₂O₈S₂ B014755 Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate CAS No. 6634-82-8](/img/structure/B14755.png)
Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex sulphonates involves various methods, including cyclisation reactions and modifications of vinyl sulphonates. Research by Capozzi, Melloni, and Modena (1970) on the reactivity of vinyl sulphonic esters demonstrated cyclisation of arylthiovinyl sulphonates to benzo[b]thiophen derivatives, highlighting a unique rearrangement process for vinyl sulphonates with specific substituents (Capozzi, Melloni, & Modena, 1970). Further studies explored the effect of substituents on this cyclisation process, confirming the complex interplay between structure and reactivity (Melloni & Modena, 1972).
Molecular Structure Analysis
The molecular structure of sulphonate derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within these molecules, shedding light on how structural features influence chemical behavior.
Chemical Reactions and Properties
Vinyl sulphonates undergo various chemical reactions, including cyclisation and sulphonylation, leading to the formation of complex structures such as benzo[b]thiophens and sulphonamides. These reactions are influenced by factors like solvent type and catalyst presence, which can direct the course of the reaction towards specific products (Capozzi, Melloni, & Modena, 1970; Melloni & Modena, 1972).
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis Applications
Cyclisation and Rearrangement Reactions : Compounds with similar sulphonyl and vinyl groups have been studied for their ability to undergo cyclisation reactions, leading to the synthesis of complex heterocyclic structures such as benzo[b]thiophens. These reactions often involve catalysts like boron trifluoride and can result in rearrangements depending on the substituents' positions, highlighting the meta-directing effect of phenylsulphonyl groups and the potential for synthesizing novel organic compounds (Melloni & Modena, 1972).
Diazotization and Coupling Reactions : The compound's structural resemblance to aromatic amines suggests its potential utility in diazotization and coupling reactions, as demonstrated by the determination of aromatic amines in color additives through diazotization and coupling with specific reagents, followed by analysis via reversed-phase HPLC. This methodology could be applicable for analyzing similar compounds in complex mixtures, indicating its utility in chemical analysis and synthesis (Bailey & Bailey, 1985).
Oxidative Coupling for Synthesis of Bioactive Compounds : Similar vinyl groups have been used in oxidative coupling reactions to synthesize bioactive dimers like resveratrol dehydrodimers, showcasing the potential of such compounds in the synthesis of biologically active molecules with potential health benefits (Sako et al., 2004).
Analytical Applications
- Colorant Analysis in Pharmaceuticals and Food : The structural features of similar compounds have facilitated analytical studies, such as the electrochemical degradation of dyes like Brilliant Blue FCF. These studies not only explore degradation pathways but also assess the efficacy of electrochemical methods for environmental remediation of dye pollutants, suggesting potential applications in the analysis and treatment of waste containing similar compounds (Jain, Sharma, & Bhargava, 2004).
Eigenschaften
IUPAC Name |
disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O8S2.2Na/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24;;/h1-8H,15H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPPHDUSQFWID-SEPHDYHBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate | |
CAS RN |
84787-94-0, 6634-82-8 | |
| Record name | 5-Amino-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084787940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




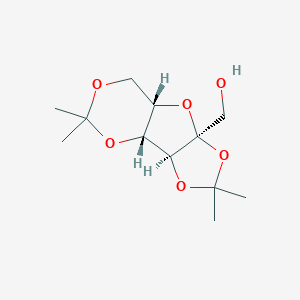
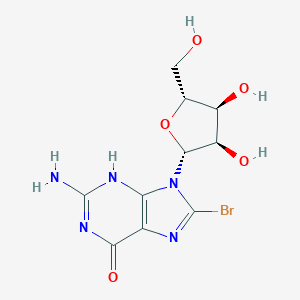



![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)
![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)
